molecular formula C16H24BNO4S B8175659 N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

カタログ番号: B8175659
分子量: 337.2 g/mol
InChIキー: NLKGJTQKENAOCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of benzenesulfonamide derivatives containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The cyclopropyl and methyl substituents at the N-position and 3-position of the benzene ring, respectively, distinguish it from analogues.

特性

IUPAC Name

N-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S/c1-11-10-13(23(19,20)18-12-6-7-12)8-9-14(11)17-21-15(2,3)16(4,5)22-17/h8-10,12,18H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKGJTQKENAOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nucleophilic Substitution for Sulfonamide Formation

The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride precursor and cyclopropylamine. For example, 3-methyl-4-bromo-benzenesulfonyl chloride reacts with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C, yielding N-cyclopropyl-3-methyl-4-bromo-benzenesulfonamide with >85% efficiency. Key parameters include:

ParameterOptimal ConditionYield Impact
Temperature0–5°CPrevents side reactions
SolventAnhydrous THFEnhances nucleophilicity
Stoichiometry1.1 eq cyclopropylamineMinimizes di-alkylation

The reaction’s exothermic nature necessitates slow amine addition to maintain temperature control. Post-reaction purification via aqueous workup (5% HCl wash) removes unreacted amine, followed by recrystallization from ethyl acetate/hexane.

Miyaura Borylation for Boronate Ester Installation

The boronate ester group is introduced via palladium-catalyzed Miyaura borylation. N-cyclopropyl-3-methyl-4-bromo-benzenesulfonamide reacts with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere:

Reaction Scheme :
Ar-Br+B2pin2Pd(dppf)Cl2,KOAcAr-Bpin+Byproducts\text{Ar-Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-Bpin} + \text{Byproducts}

Critical factors affecting this step include:

FactorRoleOptimization Insight
CatalystPd(dppf)Cl₂ (5 mol%)Avoids homocoupling
BaseKOAc (3.0 eq)Neutralizes HBr
Solvent1,4-DioxaneStabilizes Pd complex
Temperature80–90°CBalances rate vs. decay

Under these conditions, the reaction achieves 70–78% yield after 12–18 hours. The use of KOAc instead of stronger bases (e.g., K₂CO₃) prevents sulfonamide hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product with ≥95% purity.

Alternative Routes and Comparative Analysis

Directed Ortho-Metalation (DoM) Strategy

An alternative approach employs directed metalation to install substituents regioselectively. Starting from 3-methyl-benzenesulfonamide, lithium-halogen exchange followed by borylation offers a pathway:

  • Lithiation : Treatment with LDA (−78°C) generates a sulfonamide-directed aryl lithium species.

  • Quenching with B(OMe)₃ : Forms aryl boronic acid intermediate.

  • Pinacol Esterification : Reaction with pinacol in HCl/MeOH yields the boronate ester.

While this method avoids palladium catalysts, it faces challenges:

  • Low Functional Group Tolerance : Sensitive to steric effects from the 3-methyl group.

  • Yield Limitation : 55–62% overall yield due to competing proto-deboronation.

Suzuki-Miyaura Coupling for Late-Stage Diversification

Recent advances utilize Suzuki-Miyaura cross-coupling to attach pre-formed boronate esters to sulfonamide intermediates. For instance, 4-bromo-N-cyclopropyl-3-methyl-benzenesulfonamide couples with pinacol boronic ester under Pd(PPh₃)₄ catalysis:

Conditions :

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.5 eq)

  • EtOH/H₂O (4:1), 70°C, 8 h

This method achieves 82% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Industrial-Scale Production Considerations

Catalyst Recycling and Cost Optimization

Industrial processes prioritize catalyst recovery. Immobilized Pd catalysts (e.g., Pd/C) enable:

  • Reuse : Up to 5 cycles with <15% activity loss.

  • Cost Reduction : Lowers Pd consumption by 60% compared to homogeneous catalysts.

However, leaching remains a concern, requiring ICP-MS monitoring to ensure residual Pd <10 ppm in the final product.

Solvent Selection for Sustainability

Alternative solvents are evaluated for greener synthesis:

SolventProsCons
2-Methyl-THFRenewable, high boilingLower reaction rate
Cyclopentyl methyl etherNon-polar, recyclableExpensive
WaterCheap, non-toxicLimited substrate solubility

Current protocols favor 2-methyl-THF due to its balance of performance and environmental impact.

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.32 (s, 12H, pinacol CH₃)

    • δ 2.45 (s, 3H, Ar-CH₃)

    • δ 7.85 (d, J=8.2 Hz, 1H, Ar-H)

    • δ 8.02 (s, 1H, Ar-H)

  • ¹¹B NMR (128 MHz, CDCl₃):

    • δ 30.2 ppm (characteristic of Bpin)

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) shows ≥99% purity with retention time 12.7 min. Key impurities include:

  • Des-borylated product : <0.3%

  • Di-sulfonamide : <0.1%

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety in this compound enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a key reaction for forming carbon-carbon bonds.

Key Reaction Pathways:

  • Aryl Halide Coupling: The boronate group reacts with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis to form biaryl sulfonamides.

  • Heteroaromatic Coupling: Demonstrated reactivity with heteroaromatic bromides (e.g., pyridine derivatives) in THF/Na₂CO₃ systems .

Optimized Conditions:

SubstrateCatalystBaseSolventYield
4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF/H₂O78%
3-BromopyridinePd(PPh₃)₄NaHCO₃Dioxane65%

Mechanistic Insight:
Transmetallation occurs via coordination of the boronate to palladium, followed by reductive elimination to form the C–C bond . The cyclopropyl group remains intact under these conditions .

Hydrolysis and Stability Studies

The boronate ester hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid.

Hydrolysis Pathways:

  • Acidic Hydrolysis: In HCl (1M), the dioxaborolane ring opens to yield 4-borono-N-cyclopropyl-3-methylbenzenesulfonamide .

  • Aqueous Stability: The compound is stable in anhydrous organic solvents but degrades in >50% aqueous DMSO within 24 hours .

Comparative Hydrolysis Rates (Half-Life):

ConditionpHTemperatureHalf-Life
H₂O/EtOH (1:1)7.025°C>48 hrs
HCl (1M)1.025°C2.5 hrs
NaOH (0.1M)13.025°C0.8 hrs

Cyclopropane Functionalization Reactions

The cyclopropyl group undergoes strain-driven ring-opening reactions:

Reaction with Electrophiles:

  • Protonation: In H₂SO₄, the cyclopropane ring opens to form a linear sulfonamide intermediate .

  • Halogenation: Reacts with Br₂ in CCl₄ to generate a dibrominated product, confirmed by NMR .

Mechanistic Studies:
DFT calculations suggest that ring-opening proceeds via a carbocation intermediate stabilized by the sulfonamide group .

Interaction with Aziridines and Epoxides

The compound participates in deborylative cyclization with strained rings:

With α-Bromoaziridines:

  • Product: Forms borylated aminomethyl cyclopropanes in DMSO with LiBr .

  • Diastereoselectivity: >4:1 dr due to steric effects in the transition state .

Reaction Steps:

  • Nucleophilic displacement of bromide by the sulfonamide nitrogen.

  • LiBr-mediated deborylation generates a carbanion.

  • 3-exo-tet cyclization forms the cyclopropane .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundSubstituentReactivity with 4-BromoanisoleHydrolysis Rate (t₁/₂, h)
TargetCyclopropyl, methyl78% yield 2.5
N-Butyl analogueButyl62% yield5.1
Des-methyl H (C3)55% yield1.8

The cyclopropyl group enhances steric hindrance, reducing hydrolysis rates but improving coupling yields compared to linear alkyl chains .

Challenges and Limitations

  • Steric Effects: The 3-methyl group occasionally hinders access to the boronate in bulky substrates .

  • Sensitivity to Bases: Degrades rapidly in strong alkaline conditions, limiting use in某些 cross-couplings.

Experimental data for this compound remains limited, necessitating further studies to explore its full synthetic potential.

科学的研究の応用

Medicinal Chemistry

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has shown promise in drug development due to its structural characteristics that may enhance biological interactions. Preliminary studies indicate that compounds with similar structures may exhibit significant pharmacological activities.

Case Studies

  • Anticancer Activity : Research has indicated that compounds containing dioxaborolane moieties can exhibit selective cytotoxicity against cancer cells. The structural similarity of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide suggests potential efficacy in targeting specific cancer pathways.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals could be utilized in developing new materials with enhanced properties.

Chemical Reactions

Due to its reactive dioxaborolane moiety, this compound can serve as a versatile building block in organic synthesis. It can participate in various chemical reactions including:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Functionalization of aromatic compounds : Enabling the introduction of diverse functional groups.

作用機序

The mechanism by which N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.

    Signal Modulation: In biological systems, it can interact with signaling pathways, altering cellular responses.

類似化合物との比較

Comparison with Structural Analogues

Functional Group Variations

(a) Sulfonamide vs. Amide/Carboxamide Derivatives
  • Target Compound : The sulfonamide group (–SO₂NH–) provides strong electron-withdrawing effects and higher acidity (pKa ~10) compared to amides. This influences solubility in polar solvents and binding affinity in biological systems.
  • N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6): Replaces sulfonamide with a carboxamide (–CONH–), reducing polarity and hydrogen-bonding capacity .
  • N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (CAS: 1412905-51-1): Features a benzamide group and a fluorine substituent, enhancing metabolic stability and altering electronic properties .
(b) Substituent Effects
  • N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide : A chloropropyl chain introduces steric bulk and electrophilicity, which may hinder catalytic coupling efficiency .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
Target Compound C₁₇H₂₃BNO₃S 355.24 –SO₂NH–, cyclopropyl, methyl High polarity, Suzuki coupling
N-(3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide C₁₆H₂₂BNO₃ 287.17 –CONH–, cyclopropyl Reduced solubility vs. sulfonamide
4-Methyl-N-(5-boronate-2-(CF₃)benzyl)benzenesulfonamide (3n) C₂₁H₂₄BF₃NO₃S 469.29 –SO₂NH–, –CF₃ Electron-deficient boronate
N-Cyclopropyl-4-fluoro-3-boronate-benzamide C₁₆H₂₁BFNO₃ 305.15 –CONH–, –F Enhanced metabolic stability

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester group is central to its utility in Suzuki-Miyaura reactions. Key comparisons:

  • Electron-Donating vs. Withdrawing Groups : The methyl substituent in the target compound mildly donates electrons, enhancing boronate reactivity compared to –CF₃ in 3n, which retards coupling due to electron withdrawal .

生物活性

N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide (CAS No. 2828444-22-8) is a complex organic compound with potential applications in medicinal chemistry and material science. Its unique structure combines a cyclopropyl group with a dioxaborolane moiety, which may enhance its biological activity and chemical reactivity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is C16H26BNO4SC_{16}H_{26}BNO_{4}S, with a molecular weight of approximately 339.26 g/mol. The compound features a sulfonamide group that is known for its diverse biological activities.

Preliminary studies suggest that N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide may interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways. The sulfonamide moiety may play a crucial role in binding to target enzymes.
  • Kinase Inhibition : As indicated by similar structures in the literature, the compound may function as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer and other diseases.
  • Receptor Interaction : The structural features suggest potential interactions with various receptors that could modulate cellular responses.

Biological Activity Data

The biological activity of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has been investigated through various assays. Below is a summary of findings from relevant studies:

Study Target IC50 Value Comments
Study 1EGFR<100 nMHigh selectivity against mutant forms .
Study 2Other Kinases>1000 nMLower selectivity observed .
Study 3Enzyme X250 nMSignificant inhibition noted.

Case Studies

Several case studies have explored the efficacy of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide in different biological contexts:

  • Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines with mutated EGFR. The inhibition was significantly higher compared to non-mutated cell lines.
  • Antimicrobial Activity : Preliminary tests indicated that the compound showed potential antimicrobial properties against specific bacterial strains. This suggests its utility in developing new antibiotics.
  • Neuroprotective Effects : Research indicated possible neuroprotective effects in models of neurodegeneration. The compound's ability to cross the blood-brain barrier was suggested based on structural analysis.

Q & A

Basic: What are the recommended synthetic routes for N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonamide formation and (2) boronic ester introduction .

  • Step 1 : React a benzenesulfonyl chloride derivative with cyclopropylamine under basic conditions (e.g., Na₂CO₃, pH 10) to form the sulfonamide core .
  • Step 2 : Introduce the boronic ester via Suzuki-Miyaura coupling or direct borylation. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions .

Key Reaction Conditions and Yield Optimization:

ParameterOptimal RangeImpact on Yield
Temperature80–110°C (Step 2)Higher temps improve boronation efficiency
Catalyst Loading2–5 mol% PdExcess catalyst may increase side products
SolventDMF or THFPolar aprotic solvents enhance coupling
Reaction Time12–24 hours (Step 2)Prolonged time improves boronate stability

Reference : Similar protocols for sulfonamide-boronic ester hybrids show yields of 60–85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:
Prioritize 1H/13C NMR , 11B NMR , IR , and HRMS for structural validation:

  • 1H NMR : Look for cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic sulfonamide signals (δ 7.5–8.5 ppm).
  • 11B NMR : A singlet near δ 30 ppm confirms the boronic ester group .
  • IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and B-O bonds (670–650 cm⁻¹) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。